Norcypro-udca - 95498-96-7

Norcypro-udca

Catalog Number: EVT-1563980
CAS Number: 95498-96-7
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norcypro-udca is synthesized from ursodeoxycholic acid through various chemical modifications. Its classification falls under bile acids, specifically as a synthetic derivative that may exhibit enhanced solubility and bioavailability compared to its parent compound. The development of such derivatives aims to improve therapeutic efficacy while minimizing side effects associated with natural bile acids.

Synthesis Analysis

Methods and Technical Details

The synthesis of Norcypro-udca typically involves several steps, utilizing both chemical and enzymatic methods to modify the structure of ursodeoxycholic acid.

  1. Chemical Modification: Initial synthesis often begins with the transformation of ursodeoxycholic acid through chemical reactions such as esterification or acylation. For instance, a common method involves the use of acetic anhydride to introduce acetyl groups, enhancing solubility.
  2. Enzymatic Synthesis: More recent approaches have employed enzymatic pathways to achieve specific modifications with higher selectivity and yield. This method utilizes enzymes such as hydroxysteroid dehydrogenases that facilitate the conversion of substrates into desired products without extensive protection-deprotection steps typical in classical organic synthesis .
  3. Purification Techniques: Following synthesis, compounds are purified using techniques like high-performance liquid chromatography (HPLC), which allows for the separation and identification of Norcypro-udca based on its unique retention time and mass spectrometry analysis .
Molecular Structure Analysis

Structure and Data

Norcypro-udca has a complex molecular structure characterized by multiple hydroxyl groups typical of bile acids, which contribute to its solubility properties. The molecular formula can be represented as C24H40O4, indicating it contains 24 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms.

  • Molecular Weight: Approximately 392.57 g/mol.
  • Structural Features: The compound features a steroid backbone with specific functional groups that enhance its solubility in aqueous environments.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structural characteristics further. For example, NMR spectra provide insights into the positioning of hydrogen atoms relative to functional groups, confirming the successful synthesis of Norcypro-udca .

Chemical Reactions Analysis

Reactions and Technical Details

Norcypro-udca undergoes various chemical reactions that are critical for its synthesis and potential applications:

  1. Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, which can enhance the solubility profile of Norcypro-udca compared to its parent compound.
  2. Reduction Reactions: Enzymatic reduction processes are significant in converting ketones or aldehydes into alcohols within the structure, thereby modifying its biological activity.
  3. Hydrolysis: In biological systems, ester bonds can be hydrolyzed by enzymes such as esterases, releasing active forms that may exhibit therapeutic effects .
Mechanism of Action

Process and Data

The mechanism of action for Norcypro-udca primarily revolves around its interaction with cellular pathways involved in lipid metabolism and liver function:

  1. Choleretic Effects: Norcypro-udca enhances bile flow from the liver, facilitating fat digestion and absorption.
  2. Hepatoprotective Properties: It may exert protective effects on liver cells by reducing apoptosis (programmed cell death) induced by toxic bile acids.
  3. Modulation of Cholesterol Metabolism: By altering cholesterol solubility in bile, Norcypro-udca can help prevent gallstone formation .

Data from clinical studies suggest that derivatives like Norcypro-udca might improve liver function tests in patients with cholestatic liver diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Norcypro-udca exhibits several notable physical and chemical properties:

  • Solubility: Enhanced water solubility compared to ursodeoxycholic acid due to structural modifications.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar bile acid derivatives.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis in acidic environments.

Analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal properties, while HPLC can confirm purity levels .

Applications

Scientific Uses

Norcypro-udca holds promise for various scientific applications:

  1. Therapeutic Agent: Investigated for use in treating liver diseases such as primary biliary cholangitis due to its hepatoprotective effects.
  2. Gallstone Prevention: Potential application in preventing cholesterol gallstones by modifying bile composition.
  3. Research Tool: Utilized in studies exploring bile acid metabolism and its implications in metabolic disorders.

The ongoing research into Norcypro-udca highlights its potential as a valuable compound in both clinical settings and biochemical research, paving the way for future therapeutic developments .

Chemical Characterization of NorUDCA

Structural Modifications from Ursodeoxycholic Acid (UDCA)

Norursodeoxycholic acid (NorUDCA) is a C23 homolog of ursodeoxycholic acid (UDCA), distinguished by the absence of one methylene group (-CH2- unit) in its side chain. While UDCA possesses a five-carbon side chain terminating in a carboxylic acid (C24-cholan structure), NorUDCA features a truncated four-carbon side chain (C23-norcholan structure), making it a 24-nor derivative [1] [6]. This modification reduces the molecular weight from 392.57 g/mol (UDCA) to 378.55 g/mol (NorUDCA) [2]. Critically, the stereochemistry of the hydroxyl groups at positions C-3α and C-7β is retained, preserving the hydrophilic character inherent to UDCA [1] [10]. The shortened alkyl chain significantly reduces NorUDCA's susceptibility to N-acyl amidation (conjugation) with glycine or taurine in the liver compared to UDCA, fundamentally altering its metabolic fate and physiological behavior [1] [6].

Table 1: Structural Comparison of UDCA and NorUDCA

CharacteristicUDCANorUDCA
Systematic Name3α,7β-Dihydroxy-5β-cholan-24-oic acid3α,7β-Dihydroxy-5β-cholan-23-oic acid (or 24-norursodeoxycholic acid)
Molecular FormulaC24H40O4C23H38O4
Molecular Weight392.57 g/mol378.55 g/mol
Side Chain Length5 atoms (C24 carboxylic acid)4 atoms (C23 carboxylic acid)
Key Structural FeatureComplete cholestane side chainNor-cholestane side chain (lacking terminal methyl group)
Susceptibility to AmidationHigh (forms Glyco-UDCA, Tauro-UDCA)Low (predominantly forms glucuronides)

Synthetic Pathways for NorUDCA Production

NorUDCA is synthesized semisynthetically from UDCA, a naturally abundant bile acid, through a multi-step chemical process targeting the shortening of the side chain by one carbon atom. A common pathway involves [1] [6] [9]:

  • Oxidation: UDCA is selectively oxidized at the C-24 position using reagents like chromic acid (H2CrO4) or sodium hypochlorite (NaOCl) with catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to yield the corresponding 24-aldehyde or 24-carboxylic acid derivative.
  • Halogenation or Diazotization: The activated C-24 position undergoes halogenation (e.g., forming the 24-bromo derivative) or conversion to a diazoketone via reaction with diazomethane (CH2N2) after conversion to the acid chloride.
  • Decarboxylation/Chain Shortening: The key step involves loss of the C-24 atom. For the diazoketone route, the Arndt-Eistert homologation reaction is employed but in reverse (dehomologation). Alternatively, the 24-bromo derivative undergoes a haloform reaction (e.g., with bromine/sodium hydroxide, Br2/NaOH) to cleave the terminal carbon, yielding the nor-aldehyde (23-aldehyde) or directly the C23 carboxylic acid upon further oxidation. A direct oxidative decarboxylation route using lead tetraacetate (Pb(OAc)4) or iodine (I2) can also be employed on the C24 acid.
  • Reduction (if needed): If the chain shortening step yields a nor-aldehyde (3α,7β-dihydroxy-24-nor-5β-cholan-23-al), it is subsequently oxidized to the corresponding C23 carboxylic acid (NorUDCA) using mild oxidizing agents like silver oxide (Ag2O) or sodium chlorite (NaClO2).Synthetic intermediates and the final NorUDCA product are rigorously purified using techniques like recrystallization (from organic solvents like ethanol or acetone) and chromatography (silica gel column chromatography or preparative HPLC). Purity is assessed via thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), ensuring high chemical fidelity (>98% purity) for research and potential therapeutic use [1] [9]. Synthetic derivatives like tauro-norUDCA are produced by conjugating purified NorUDCA with taurine using carbodiimide coupling agents [1].

Table 2: Key Steps in the Semisynthetic Production of NorUDCA from UDCA

StepReaction TypeKey ReagentsIntermediate/ProductPurposeYield Range
1. C-24 ActivationOxidationCrO3/H2SO4, TEMPO/NaOCl/NaBr24-Hydroxy or 24-Oxo derivativesActivates terminal methyl for cleavage70-85%
2. Side Chain CleavageHaloform Reaction, Arndt-Eistert (reverse), Oxidative DecarboxylationBr2/NaOH, Pb(OAc)4, I23α,7β-Dihydroxy-24-nor-5β-cholan-23-al (Nor-aldehyde)Removes C24 atom50-75%
3. OxidationAldehyde → Carboxylic AcidAg2O, NaClO2Norursodeoxycholic Acid (NorUDCA)Forms final C23 carboxylic acid85-95%
4. PurificationRecrystallization, ChromatographyEthanol, Acetone, Silica Gel, HPLC solventsPure NorUDCA (>98%)Removes synthesis byproducts & impurities60-80% (overall)

Physicochemical Properties and Stability Profiles

The side chain truncation profoundly influences NorUDCA's physicochemical behavior compared to UDCA. Removal of the terminal methyl group increases the molecule's polarity and hydrophilicity. This is reflected in its lower calculated octanol/water partition coefficient (log P ≈ 2.5-3.0 for NorUDCA vs. ≈3.0-3.5 for UDCA), indicating enhanced water solubility [1] [6] [10]. The pKa of the carboxylic acid group in NorUDCA is slightly lower (pKa ≈ 4.5-5.0) than that of UDCA (pKa ≈ 5.0-5.5), making NorUDCA a slightly stronger acid and promoting ionization (R-COO-) at physiological pH, further enhancing its aqueous solubility [6] [9]. NorUDCA demonstrates good solid-state stability under standard storage conditions (room temperature, protected from light and moisture). However, in solution, particularly under alkaline conditions, it can undergo epimerization at the C-3 or C-7 hydroxyl groups, potentially forming less active isomers like isoUDCA (3α,7α) or 3β,7β-epimers [9] [10]. Oxidation at the 7β-OH position to form 7-keto derivatives is also a potential degradation pathway. The resistance to amidation (conjugation) with glycine or taurine in the liver is a direct consequence of the shortened side chain, as the classical bile acid-CoA:amino acid N-acyltransferase (BAT) enzyme exhibits significantly reduced activity towards the C23 bile acid substrate [1] [6]. This lack of efficient conjugation is central to NorUDCA's unique physiological effects, enabling passive absorption by cholangiocytes and initiating cholehepatic shunting, which drives its potent hypercholeretic activity characterized by bicarbonate-rich bile secretion [1] [6] [10].

Table 3: Physicochemical Properties of NorUDCA

PropertyValue/Range for NorUDCAComparison to UDCAPhysiological/Functional Implication
Molecular Weight378.55 g/molLower than UDCA (392.57 g/mol)Altered pharmacokinetics & metabolism
Water SolubilityModerate (higher than UDCA)More hydrophilic than UDCAEnhanced dissolution; altered membrane interactions
log P (Octanol/Water)~2.5 - 3.0 (estimated)Lower than UDCA (~3.0 - 3.5)Increased polarity
pKa (Carboxyl Group)~4.5 - 5.0Slightly lower than UDCA (~5.0-5.5)Greater ionization at physiological pH
Chemical StabilityStable solid; solution stability pH-dependent (epimerization/oxidation risk in alkali)Similar degradation pathwaysRequires controlled pH for liquid formulations
Susceptibility to Hepatic Conjugation (Amidation)Very Low (Poor substrate for BAT enzyme)High (forms Glyco- & Tauro- conjugates)Enables passive cholangiocyte uptake & cholehepatic shunting
Critical Micellar Concentration (CMC)Higher than UDCALower micelle-forming capacityReduced cholesterol solubilization; less cytotoxic

Biotransformation Pathways and Metabolite Identification

NorUDCA undergoes a distinct and complex biotransformation profile in humans and animal models, markedly different from UDCA. The defining characteristic is its minimal hepatic amidation (conjugation with glycine or taurine). Instead, the dominant metabolic pathway is glucuronidation at the C-24 carboxyl group, forming the C-24 ester glucuronide (NorUDCA-24-glucuronide, M1) [6] [9]. This metabolite is identified by its characteristic mass shift of +176 Da from the parent ion ([M-H]- at m/z 553.3 for NorUDCA-glucuronide) and specific fragmentation patterns in mass spectrometry, including loss of 176 Da (glucuronic acid) and fragments corresponding to the NorUDCA aglycone [9]. Other phase I metabolites include:

  • Oxidation: Formation of 7β-hydroxy-3-oxo-5β-cholan-23-oic acid (M2, +14 Da from oxidation) and 7-ketonorUDCA (M3, +14 Da) [9].
  • Epimerization: Formation of isoNorUDCA (3α,7α-dihydroxy-5β-cholan-23-oic acid, M4) [9] [10].
  • Hydroxylation: Generation of trihydroxy metabolites like 3α,7β,12α-trihydroxy-5β-cholan-23-oic acid (M5, +16 Da) [9].Phase II metabolism further includes sulfation, primarily at the 3α-OH position (NorUDCA-3-sulfate, M6, identified by loss of 80 Da) [6] [9]. Crucially, a significant fraction of administered NorUDCA, particularly its glucuronide conjugate, undergoes renal excretion, contrasting with the predominantly biliary excretion of amidated UDCA conjugates. In humans, studies using tracer doses and physiological oral doses showed nearly equal excretion in bile and urine for NorUDCA and its glucuronide [6].

Advanced analytical techniques, particularly squared energy-resolved mass spectrometry (ER²-MS) coupled with liquid chromatography (LC), are essential for confident identification and differentiation of NorUDCA metabolites, especially isomeric species like hydroxylated or epimerized forms [9]. ER²-MS provides molecular descriptors such as the optimal collision energy (OCE) and fragmentation amplitude at 50% survival (FA50), which correlate with the specific conjugation site (e.g., carboxyl vs. hydroxyl glucuronidation) and the structure of the bile acid nucleus [9]. For example, glucuronidation at the carboxyl group (ester glucuronide) exhibits different OCE and fragmentation patterns compared to glucuronidation at a hydroxyl group (ether glucuronide). Precision-cut human liver slices and enzyme-enriched microsomal systems confirm that human liver microsomes readily glucuronidate NorUDCA at the carboxyl group, whereas UDCA undergoes rapid amidation under the same conditions [6] [9].

The lack of efficient amidation allows unconjugated NorUDCA to be passively absorbed by cholangiocytes lining the bile ducts. It is then transported back to the hepatocytes via the periductular capillary plexus and efficiently resecreted into the canaliculus. This cholehepatic shunting pathway is a unique feature of NorUDCA and certain other side chain-modified bile acids. Each cycle of shunting is associated with the secretion of a bicarbonate-rich fluid, likely stimulated by NorUDCA directly activating bicarbonate secretion mechanisms (potentially involving AE2 or CFTR-independent pathways) in cholangiocytes, resulting in a profound hypercholeresis [1] [6]. This mechanism dilutes and alkalinizes toxic bile, contributing to NorUDCA's therapeutic efficacy in cholestatic models like Mdr2-/- mice [1].

Table 4: Major Biotransformation Pathways and Metabolites of NorUDCA

Metabolite TypeKey MetabolitesPrimary Biotransformation ReactionCharacteristic MS/MS Fragments (m/z)Major Excretion RouteFunctional Consequence
Parent (Unconjugated)NorUDCA-[M-H]- 377.3; Loss H2O, CO2Bile & UrineCholehepatic shunting; direct choleretic stimulus
Glucuronide ConjugatesNorUDCA-24-O-Glucuronide (M1)Glucuronidation (UGT) at carboxyl[M-H]- 553.3; Loss 176, 377.3, 299.2, 281.2Urine > BileRenal elimination; reduced biological activity
Oxidized Metabolites7-KetoNorUDCA (M3)Dehydrogenation at C7[M-H]- 391.3; Loss H2O, CO2Bile & UrineFurther metabolism or elimination
3-Oxo,7β-OH-NorUDCA (M2)Dehydrogenation at C3[M-H]- 391.3; Loss H2O, CO2Bile & UrineFurther metabolism or elimination
EpimersisoNorUDCA (3α,7α) (M4)Epimerization at C7[M-H]- 377.3 (isomeric)Bile & UrinePotential reduced activity
Sulfated ConjugatesNorUDCA-3-O-Sulfate (M6)Sulfation (SULT) at C3-OH[M-H]- 457.2; Loss 80, 377.3, 97Urine & BileDetoxification; enhanced elimination
Hydroxylated Metabolitese.g., 3α,7β,12α-Trihydroxy-NorUDCA (M5)Hydroxylation (CYP) at C12[M-H]- 393.3; Loss H2O, CO2Bile & UrineIncreased polarity; elimination

Properties

CAS Number

95498-96-7

Product Name

Norcypro-udca

IUPAC Name

2-[(3R,5S,7S,10S,13S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylcyclopropane-1-carboxylic acid

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-22-8-6-14(25)10-13(22)11-18(26)20-15-4-5-19(23(15,2)9-7-16(20)22)24(3)12-17(24)21(27)28/h13-20,25-26H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15?,16?,17?,18-,19-,20?,22-,23-,24?/m0/s1

InChI Key

WLGCTZBTSBEUDJ-DTDARERJSA-N

SMILES

CC12CCC3C(C1CCC2C4(CC4C(=O)O)C)C(CC5C3(CCC(C5)O)C)O

Synonyms

3,7-dihydroxy-20,22-methylenecholan-23-oic acid
norcypro-UDCA

Canonical SMILES

CC12CCC3C(C1CCC2C4(CC4C(=O)O)C)C(CC5C3(CCC(C5)O)C)O

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2C4(CC4C(=O)O)C)[C@H](C[C@H]5[C@@]3(CC[C@H](C5)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.